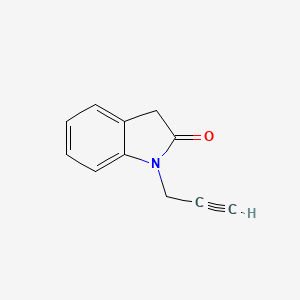

1-(Prop-2-yn-1-yl)indolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-ynyl-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-2-7-12-10-6-4-3-5-9(10)8-11(12)13/h1,3-6H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTULBPAQCKTLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=O)CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433709 | |

| Record name | 2H-Indol-2-one, 1,3-dihydro-1-(2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37994-11-9 | |

| Record name | 2H-Indol-2-one, 1,3-dihydro-1-(2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Prop 2 Yn 1 Yl Indolin 2 One and Its Derivatives

Direct N-Alkylation Strategies for 1-(Prop-2-yn-1-yl)indolin-2-one Synthesis

The most direct method for synthesizing this compound involves the N-alkylation of a suitable precursor. This approach is favored for its straightforward nature and generally good yields.

N-Propargylation of Isatin (B1672199) and Indolin-2-one Precursors

The N-propargylation of isatin (1H-indole-2,3-dione) and its derivatives is a common and effective method for introducing the propargyl moiety. researchgate.netrsc.org This reaction typically involves treating the isatin with propargyl bromide in the presence of a base. researchgate.netrsc.org The acidic N-H proton of the isatin is abstracted by the base, forming an anion that then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide in an SN2 reaction. researchgate.net This process results in the formation of N-propargylated isatins. researchgate.net

Similarly, indolin-2-one can undergo N-propargylation to yield this compound. The principles of this reaction are analogous to those for isatin, relying on the nucleophilic character of the deprotonated nitrogen.

A specific example involves the N-propargylation of isatin using propargyl bromide with anhydrous potassium carbonate (K2CO3) as the base in dimethylformamide (DMF). This reaction proceeds at room temperature over several hours to give N-propargyl-isatin in high yield. rsc.org

Optimization of Reaction Conditions and Reagents for N-Propargyl Moiety Incorporation

The efficiency of the N-propargylation reaction can be influenced by several factors, including the choice of base, solvent, and temperature. researchgate.netresearchgate.net Common bases used include sodium hydride (NaH) and potassium carbonate (K2CO3). researchgate.netrsc.orgnih.gov The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) being frequently employed. researchgate.netrsc.org

Studies have systematically investigated the effect of different reaction conditions. For instance, microwave-assisted heating has been shown to be a highly effective method for the N-propargylation of substituted isatins, often leading to shorter reaction times and improved yields compared to conventional heating. researchgate.net A comparison of microwave-assisted conditions with conventional heating in different solvents (acetonitrile and DMF) demonstrated the superiority of the microwave-assisted approach. researchgate.net

The following table summarizes a study on the optimization of N-propargylation of isatins under different conditions:

| Entry | Isatin Substituent | Method | Solvent | Time | Yield (%) |

| 1 | H | Microwave (100W) | DMF | 5 min | 95 |

| 2 | H | Conventional (50°C) | Acetonitrile | 4 h | 70 |

| 3 | H | Conventional (50°C) | DMF | 4 h | 85 |

| 4 | 5-Cl | Microwave (100W) | DMF | 7 min | 92 |

| 5 | 5-Br | Microwave (100W) | DMF | 8 min | 90 |

Data compiled from a study on the synthesis of substituted N-propargyl isatins. researchgate.net

Advanced Synthetic Approaches to this compound Intermediates

Beyond direct N-alkylation, more complex synthetic strategies are employed to generate functionalized intermediates derived from this compound. These intermediates are valuable for creating a diverse range of molecular architectures.

Preparation of 3-Substituted N-Propargylated Isatin Derivatives

The synthesis of 3-substituted N-propargylated isatin derivatives allows for the introduction of additional points of diversity on the isatin core. One common approach is to first perform the N-propargylation of a substituted isatin. researchgate.net For example, C-5 substituted isatins can be N-propargylated using propargyl bromide and a base like sodium hydride in DMF. nih.gov

Another strategy involves the modification of the C-3 position of an already N-propargylated isatin. These derivatives are key precursors for more complex heterocyclic systems.

Synthesis of Schiff Bases Derived from N-Propargylated Isatin

Schiff bases, or imines, are readily formed by the condensation reaction between the C-3 keto group of N-propargylated isatin and a primary amine. nih.govsysrevpharm.orgresearchgate.net This reaction is typically acid-catalyzed and involves the elimination of a water molecule. researchgate.net The resulting Schiff bases are versatile intermediates themselves, participating in a variety of further transformations. nih.govsysrevpharm.org

The synthesis of Schiff bases from N-propargylated isatin and various aromatic amines has been reported. sysrevpharm.org These reactions expand the molecular complexity and provide a scaffold for further functionalization. For instance, N-benzyl isatins, which are structurally related to N-propargyl isatins, have been reacted with amines like sulfanilamide (B372717) and 4-methyl sulfonyl aniline (B41778) to produce a range of Schiff base compounds. sysrevpharm.org

Multi-component Reactions and Tandem Processes Utilizing the Propargyl Moiety

The terminal alkyne of the propargyl group is a highly versatile functional group that can participate in a variety of multi-component reactions (MCRs) and tandem processes. These reactions are highly efficient, allowing for the construction of complex molecular frameworks in a single step.

One of the most prominent examples is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, which joins the N-propargylated isatin with an azide-containing molecule to form a 1,2,3-triazole ring. rsc.org This strategy has been used to synthesize a variety of isatin-triazole conjugates. rsc.orgrsc.org The process involves reacting N-propargyl-isatin with various substituted azides in the presence of a copper(I) catalyst. rsc.org

Tandem reactions that utilize the propargyl group can lead to the formation of fused heterocyclic systems. While specific examples starting directly from this compound are not extensively detailed in the provided context, the reactivity of the propargyl group suggests its potential in such transformations. For instance, tandem processes involving electrophilic indoles have been shown to lead to indolizine (B1195054) structures. acs.org

Domino Carbometalation/Coupling Reactions to Indolin-2-one Scaffolds

Domino reactions, where a single synthetic operation triggers a cascade of bond-forming events, offer an efficient approach to complex molecular architectures from simple starting materials. While specific examples detailing the synthesis of this compound via domino carbometalation/coupling are not prevalent in the reviewed literature, the principles of this methodology are well-established for related structures. These reactions typically involve the in-situ generation of an organometallic species that subsequently participates in one or more intramolecular coupling reactions. For instance, a rhodium-catalyzed domino reaction involving allylic substitution and subsequent carbocyclization has been reported, showcasing the potential of a single catalyst to effect sequential transformations by adjusting reaction conditions such as temperature. researchgate.net This strategy could conceivably be adapted for the synthesis of complex indolin-2-one derivatives.

Copper-Catalyzed Tandem Reactions for Spiro-Indolofurobenzopyrans

A notable application of this compound derivatives is in the copper-catalyzed tandem synthesis of spiro-indolofurobenzopyrans. rsc.org This reaction proceeds through the interaction of a 3-diazo-1-(prop-2-yn-1-yl)indolin-2-one with a suitably substituted 2-(prop-2-yn-1-yloxy)benzaldehyde in the presence of a copper(I) catalyst.

In a representative example, 3-diazo-1-(prop-2-yn-1-yl)indolin-2-one reacts with 3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde (B1351958) using copper(I) thiophenecarboxylate as a catalyst in refluxing dichloroethane. rsc.org This tandem process leads to the formation of 6-methoxy-1'-(prop-2-yn-1-yl)-4H,9bH-spiro[furo[3,2-c] Current time information in Le Flore County, US.benzopyran-2,3'-indol]-2'(1'H)-one in a 65% yield. rsc.org The reaction tolerates a variety of substituents on both the indolin-2-one and the benzaldehyde (B42025) components, providing access to a library of structurally diverse spirocyclic compounds. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |

| 3-diazo-1-propylindolin-2-one | 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde | Copper(I) thiophenecarboxylate | 7-bromo-1'-propyl-4H,9bH-spiro[furo[3,2-c] Current time information in Le Flore County, US.benzopyran-2,3'-indol]-2'(1'H)-one | 61 |

| 1-benzyl-3-diazoindolin-2-one | 5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde | Copper(I) thiophenecarboxylate | 7-chloro-1'-benzyl-4H,9bH-spiro[furo[3,2-c] Current time information in Le Flore County, US.benzopyran-2,3'-indol]-2'(1'H)-one | 69 |

| 1-benzyl-3-diazoindolin-2-one | 5-nitro-2-(prop-2-yn-1-yloxy)benzaldehyde | Copper(I) thiophenecarboxylate | 1'-benzyl-7-nitro-4H,9bH-spiro[furo[3,2-c] Current time information in Le Flore County, US.benzopyran-2,3'-indol]-2'(1'H)-one | 71 |

| 3-diazo-1-methylindolin-2-one | 2-(prop-2-yn-1-yloxy)-1-naphthaldehyde | Copper(I) thiophenecarboxylate | 1'-methyl-4H,11cH-spiro[furo[2,3-d]naphtho[2,1-b]pyran-2,3'-indol]-2'(1'H)-one | 83 |

This table presents data from a study on copper-catalyzed tandem reactions for the synthesis of spiro-indolofurobenzopyrans. rsc.org

Intramolecular Annulation Reactions for Indolin-2-one Derivatives

Intramolecular annulation reactions represent a powerful strategy for the construction of fused and spirocyclic ring systems. In the context of indolin-2-one chemistry, these reactions often involve the cyclization of a tethered functional group onto the indole (B1671886) core. While direct intramolecular annulation of this compound itself is not extensively documented, related transformations highlight the utility of this approach. For example, palladium-catalyzed cascade reactions of propargyl carbonates with 2-oxotryptamines have been employed to access spirocyclized oxindoles. researchgate.net Similarly, visible-light-induced radical cascade cyclizations have been developed for the synthesis of indolo[2,1-a]isoquinoline derivatives. rsc.org These methods underscore the potential for intramolecular cyclization strategies in generating complex indolin-2-one-based architectures.

Enantioselective Synthesis of Chiral 3-Alkynyl-3-hydroxy-2-oxindole Derivatives (Analogous to N-Propargyl Indolin-2-ones)

The synthesis of chiral 3-alkynyl-3-hydroxy-2-oxindoles is of significant interest due to the prevalence of this motif in biologically active molecules. rsc.org These compounds can be considered structural analogs of N-propargyl indolin-2-ones, where the alkyne functionality is at the C3 position.

Asymmetric Alkynylation of Isatin Derivatives

A primary method for accessing chiral 3-alkynyl-3-hydroxy-2-oxindoles is the asymmetric alkynylation of isatins. rsc.orgresearchgate.net This transformation involves the addition of a terminal alkyne to the C3 carbonyl of an isatin derivative in the presence of a chiral catalyst. Various catalytic systems have been developed to achieve high yields and enantioselectivities.

One effective system utilizes a Zn(OCOCF3)2/chiral bis(sulfonamide)-diamine (BSDA) catalyst. researchgate.net This method affords the desired chiral 3-alkynyl-3-hydroxy-2-oxindoles in moderate to excellent yields (up to 96%) and with good to excellent enantioselectivities (up to 97% ee). researchgate.net Another approach employs a silver(I) catalyst in conjunction with a chiral dimeric quaternary ammonium (B1175870) salt derived from quinine, which also provides high yields and excellent enantioselectivities (up to 99% ee). researchgate.net

| Isatin Derivative | Alkyne | Catalyst System | Yield (%) | ee (%) |

| N-benzylisatin | Phenylacetylene | Zn(OCOCF3)2/BSDA | 96 | 97 |

| Isatin | 1-Hexyne | Ag(I)/Quinine-derived salt | 90 | 95 |

| 5-Bromoisatin | Phenylacetylene | Ag(I)/Quinine-derived salt | 85 | 99 |

This table showcases representative results from studies on the asymmetric alkynylation of isatin derivatives. researchgate.netresearchgate.net

Application of Chiral Catalysts in Indolin-2-one Synthesis

The development of chiral catalysts has been pivotal in the asymmetric synthesis of indolin-2-one derivatives. Beyond the alkynylation of isatins, chiral catalysts are employed in a variety of transformations to install stereocenters with high fidelity.

For instance, chiral phosphoric acids have been successfully used to catalyze the asymmetric Povarov reaction of isatin-derived 2-azadienes with 3-vinylindoles, leading to the construction of spiro[indolin-3,2'-quinoline] frameworks with excellent diastereoselectivity and good enantioselectivity. nih.gov In another example, nickel-catalyzed asymmetric intramolecular addition of aryl halides to α-ketoamides has been developed to afford chiral 3-substituted-3-hydroxy-2-oxindoles in high yields and enantioselectivities. nih.gov

Reactivity and Chemical Transformations of 1 Prop 2 Yn 1 Yl Indolin 2 One

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions (Click Chemistry)

The terminal alkyne functionality of 1-(prop-2-yn-1-yl)indolin-2-one is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govorganic-chemistry.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.org The CuAAC reaction is known for its mild reaction conditions, high yields, and tolerance of a wide variety of functional groups, making it a powerful tool in medicinal chemistry and materials science. nih.govnih.gov

Formation of 1,2,3-Triazole Hybrids from N-Propargyl Indolin-2-one Derivatives

A significant application of the CuAAC reaction with N-propargylated indolin-2-ones is the synthesis of hybrid molecules incorporating a 1,2,3-triazole linker. researchgate.netnih.gov This strategy allows for the connection of the indolin-2-one scaffold to other pharmacologically relevant moieties. For instance, researchers have successfully "clicked" various organic azides with this compound and its derivatives to generate novel hybrid compounds. nih.govresearchgate.net

The general scheme for this transformation involves the reaction of the N-propargylated indolin-2-one with an organic azide (B81097) in the presence of a copper(I) catalyst. The catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄·5H₂O), and a reducing agent like sodium ascorbate. nih.gov The reaction typically proceeds smoothly in various solvents, including mixtures of t-BuOH and water, to afford the desired 1,4-disubstituted 1,2,3-triazole products in good to excellent yields. nih.gov

A variety of substituted aryl azides have been employed in these reactions, leading to a diverse library of triazole-indolinone hybrids. nih.gov The reaction conditions are generally mild, often requiring stirring at room temperature or gentle heating. nih.govnih.gov

Table 1: Examples of CuAAC Reactions with N-Propargyl Indolin-2-one Derivatives

| Indolin-2-one Derivative | Azide Partner | Catalyst System | Solvent | Product | Ref. |

|---|---|---|---|---|---|

| This compound | Aryl Azides | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | 1-Aryl-4-((2-oxoindolin-1-yl)methyl)-1H-1,2,3-triazole | nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list of all reported reactions.

Synthesis of Bis-Triazole Derivatives and Related Click Adducts

The versatility of the CuAAC reaction extends to the synthesis of more complex architectures, such as bis-triazole derivatives. In one approach, O- and N-propargylated indolinone derivatives are reacted with in situ generated organic azides under microwave-assisted conditions. researchgate.net This method has proven to be highly efficient, yielding a series of 2-indolinone-based bis-1,2,3-triazole derivatives in excellent yields. researchgate.net The use of microwave irradiation often accelerates the reaction, leading to shorter reaction times. researchgate.net

Cycloaddition Reactions Beyond CuAAC

While the CuAAC reaction is the most prominent cycloaddition involving the alkyne moiety of this compound, other cycloaddition pathways can also be envisioned. The thermal Huisgen 1,3-dipolar cycloaddition between alkynes and azides, for example, can lead to the formation of 1,2,3-triazoles. organic-chemistry.org However, this reaction often requires elevated temperatures and can result in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), which is a significant drawback compared to the regioselective copper-catalyzed variant. organic-chemistry.org

Furthermore, the use of other catalysts, such as ruthenium, can favor the formation of the 1,5-regioisomer of the triazole ring. nih.govnih.gov This provides a complementary approach to the copper-catalyzed method for accessing different triazole isomers.

Radical Cyclization Reactions Involving the Propargyl Group

The propargyl group of this compound can also participate in radical cyclization reactions. wikipedia.org These reactions typically involve three key steps: the generation of a radical, an intramolecular cyclization step where the radical attacks the alkyne, and a final step to quench the resulting cyclized radical. wikipedia.org

For instance, a visible-light-induced radical cascade cyclization has been developed for the synthesis of indolo[2,1-a]isoquinoline derivatives. rsc.org This type of reaction proceeds under mild, redox-neutral conditions and demonstrates excellent functional group tolerance. rsc.org Another example is the free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts using a silane-based radical initiator system, which has been used to synthesize a variety of polyheterocycles. beilstein-journals.org These radical cyclization strategies offer a powerful method for constructing complex fused ring systems from precursors containing a propargyl group.

Derivatization Strategies at the Indolin-2-one Core and Terminal Alkyne

Beyond the reactions of the propargyl group, the indolin-2-one core and the terminal alkyne of this compound offer multiple sites for further functionalization.

Functionalization at the C-3 Position of the Indolin-2-one Ring

The C-3 position of the indolin-2-one ring is a key site for introducing chemical diversity. A common strategy involves the Knoevenagel condensation of this compound with various aldehydes to yield 3-substituted-benzylidene-indolin-2-one derivatives. This reaction is often catalyzed by a base, such as piperidine (B6355638) or pyrrolidine, in a suitable solvent like ethanol.

This functionalization at the C-3 position has been explored for the development of compounds with potential biological activities. nih.gov For example, a series of functionalized 3-benzylidene-indolin-2-ones have been synthesized and evaluated for their ability to induce NAD(P)H:quinone oxidoreductase 1 (NQO1), a biomarker for chemopreventive potential. nih.gov

Furthermore, the C-3 position can be functionalized through other reactions, such as the synthesis of spiro-oxindoles by reacting isatin (B1672199) derivatives (which can be derived from indolin-2-ones) with various substrates. These reactions can lead to the formation of complex spirocyclic systems with potential applications in medicinal chemistry.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,2,3-Triazole |

| 1,4-Disubstituted 1,2,3-triazole |

| 1,5-Disubstituted 1,2,3-triazole |

| Copper(II) sulfate |

| Sodium ascorbate |

| 1-Aryl-4-((2-oxoindolin-1-yl)methyl)-1H-1,2,3-triazole |

| 1-(2-Azidoethyl)isatin |

| 2-Indolinone-based bis-1,2,3-triazole |

| Indolo[2,1-a]isoquinoline |

| 3-Substituted-benzylidene-indolin-2-one |

| NAD(P)H:quinone oxidoreductase 1 (NQO1) |

| Spiro-oxindole |

| Isatin |

Modification of the Terminal Alkyne for Further Conjugation

The terminal alkyne group in this compound is a versatile and highly reactive functional handle, making it an ideal anchor point for a variety of chemical transformations aimed at conjugation. This functionality allows for the covalent linking of the indolin-2-one scaffold to other molecules, including small organic compounds, polymers, and biomolecules. The primary strategies for modifying this terminal alkyne involve well-established and robust reactions such as the Sonogashira cross-coupling and various forms of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Sonogashira Cross-Coupling Reaction

One of the most powerful methods for forming carbon-carbon bonds, the Sonogashira reaction, couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction is generally carried out under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules. wikipedia.org

For this compound, a Sonogashira coupling would involve the reaction of its terminal alkyne with a suitable aryl or vinyl halide (or triflate) to create a new, extended conjugated system. This is a key strategy for synthesizing more complex derivatives with potential applications in materials science and medicinal chemistry. researchgate.net The general scheme for a Sonogashira reaction involving this compound is shown below:

Scheme 1: General Sonogashira coupling reaction of this compound with an aryl halide.

Research on similar structures, such as 3-(prop-2-yn-1-yl)oxolan-2-ones, has demonstrated successful palladium-catalyzed cross-coupling with various dihaloarenes, yielding both mono- and bis-coupled products. researchgate.net The reaction conditions for such transformations are well-documented and can be adapted for the indolin-2-one derivative.

Table 1: Representative Conditions for Sonogashira Coupling of Terminal Alkynes

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Reactant | Product Type |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N (Triethylamine) | THF (Tetrahydrofuran) | Room Temp. | Aryl Iodide | Aryl-alkyne |

| Pd(PPh₃)₄ | CuI | Diethylamine | DMF (Dimethylformamide) | Room Temp. | Vinyl Bromide | Enyne |

This table presents typical conditions for Sonogashira reactions based on established literature for various terminal alkynes. wikipedia.orglibretexts.orgresearchgate.net

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent example of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), and are stereospecific. wikipedia.org This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. mdpi.com

The terminal alkyne of this compound is an ideal substrate for CuAAC. This allows for its efficient conjugation to any molecule that can be functionalized with an azide group. The resulting triazole linker is not merely a passive spacer; it is a rigid, aromatic, and highly polar unit that can influence the properties of the final conjugate. mdpi.com The reaction is exceptionally reliable and can be performed under mild, often aqueous, conditions, making it highly suitable for bioconjugation applications. researchgate.net

Scheme 2: General CuAAC reaction of this compound with an azide-functionalized molecule (R-N₃).

The versatility of this approach allows for the attachment of a wide array of functionalities to the indolin-2-one core, including fluorescent dyes, polymers, peptides, and other pharmacologically active moieties.

Table 2: Typical Reagents and Conditions for CuAAC Reactions

| Copper Source | Reducing Agent | Ligand (Optional) | Solvent | Temperature |

|---|---|---|---|---|

| CuSO₄·5H₂O | Sodium Ascorbate | None | t-BuOH/H₂O | Room Temp. |

| CuI | None | DIPEA (N,N-Diisopropylethylamine) | DMF, CH₃CN | Room Temp. |

This table outlines common reagent systems for CuAAC reactions, which are broadly applicable to terminal alkynes like that in this compound. wikipedia.orgmdpi.com

Other Alkyne-Based Conjugation Reactions

Beyond the Sonogashira and CuAAC reactions, the terminal alkyne can participate in other transformations for conjugation:

Thiol-yne Reaction: This is another "click" reaction involving the radical-mediated addition of a thiol to an alkyne. It can proceed under photochemical or thermal initiation and results in a vinyl sulfide (B99878) or a dithioacetal, depending on the stoichiometry. rsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the copper catalyst might be cytotoxic or undesirable, a copper-free version of the azide-alkyne cycloaddition can be employed. This involves using a strained cyclooctyne (B158145) instead of a terminal alkyne. While not directly a reaction of this compound itself, the azide partner could be derived from it for reaction with a cyclooctyne-functionalized molecule. wikipedia.org

Biological Activities and Pharmacological Potential of 1 Prop 2 Yn 1 Yl Indolin 2 One Derivatives

Antimicrobial Activities

Derivatives of 1-(prop-2-yn-1-yl)indolin-2-one have shown notable efficacy against a range of microbial pathogens, including both bacteria and fungi.

Several studies have highlighted the potential of this compound derivatives as antibacterial agents. For instance, a series of novel 1,5-disubstituted indolin-2-one derivatives containing sulfonamides were synthesized and evaluated for their in vitro antibacterial activity against Staphylococcus aureus (Gram-positive) and Proteus vulgaris (Gram-negative). Many of these compounds exhibited promising antibacterial potency, with some showing notable zones of inhibition against S. aureus. researchgate.net

In another study, new furanone derivatives incorporating the indolin-2-one moiety were synthesized and screened for their antibacterial activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus cereus) and Gram-negative bacteria (Escherichia coli and Shigella flexneri). nih.gov One particular compound demonstrated potency equivalent to the standard drug chloramphenicol (B1208) against E. coli, suggesting its potential as a lead compound for developing new antibacterial agents. nih.gov The oxazolidinone class of antibiotics has also been explored, with indolinyl oxazolidinone analogues showing improved antibacterial activity, particularly against Gram-positive bacteria, with the most potent compounds having a Minimum Inhibitory Concentration (MIC) of less than 0.5 µg/mL. nih.gov

The introduction of different substituents on the indolin-2-one core can significantly influence antibacterial activity. For example, some derivatives have shown considerable activity against both Gram-positive and Gram-negative bacterial isolates, including common nosocomial pathogens like S. aureus, S. epidermidis, E. coli, and K. pneumoniae. mdpi.commdpi.com

In addition to their antibacterial properties, derivatives of this compound have demonstrated significant antifungal activity. The aforementioned furanone derivatives were also tested against the fungi Aspergillus flavus and Candida albicans. nih.gov

Research into new antifungal agents has led to the synthesis of 2-aryl-3-azolyl-1-indolyl-propan-2-ols, which are analogues of the widely used antifungal drug fluconazole (B54011). nih.gov In these compounds, an indole (B1671886) scaffold replaces one of the triazole moieties of fluconazole. Several of these derivatives exhibited potent in vitro antifungal activity against Candida albicans and other Candida species, with some showing better activity than fluconazole itself. nih.gov Similarly, a series of aromatic ester and carbamate (B1207046) derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol were synthesized and evaluated for their antifungal activity against Candida albicans and non-albicans Candida species, with some showing greater potency than fluconazole. nih.govconsensus.app

Anticancer and Cytotoxic Activities

The this compound scaffold has proven to be a versatile platform for the development of potent anticancer agents. These derivatives exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the direct induction of cancer cell death.

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Derivatives of this compound have been designed to target several key kinases.

VEGFR (Vascular Endothelial Growth Factor Receptor): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, and is primarily driven by the VEGF/VEGFR signaling pathway. mdpi.commdpi.com Indolin-2-one derivatives have been identified as potent inhibitors of VEGFR-2, a key receptor in this pathway. mdpi.comnih.gov By blocking VEGFR-2, these compounds can inhibit angiogenesis and suppress tumor growth. nih.gov Some indolinones have also been shown to preferentially inhibit VEGF-C- and VEGF-D-induced activation of VEGFR-3 over VEGFR-2. nih.gov

Akt Kinase: The Akt signaling pathway is another critical pathway involved in cell survival and proliferation. A series of enone-based derivatives have been developed that inhibit neutrophil-mediated inflammation by modulating the Akt pathway. nih.gov A novel Akt inhibitor, A443654, has been shown to induce rapid cell death in T-cell acute lymphoblastic leukemia (T-ALL) cell lines and patient samples. nih.gov

PIM1 Kinase: PIM1 is a proto-oncogene that is overexpressed in various cancers. Pyridothienopyrimidin-4-one derivatives have been designed to inhibit PIM1, with several compounds showing highly potent inhibitory activity. nih.gov

CDK2 (Cyclin-Dependent Kinase 2): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. A compound with a 3-hydrazonoindolin-2-one scaffold was designed and found to exhibit pronounced CDK2 inhibitory activity and cytotoxicity in human breast cancer cells. nih.govmdpi.com In silico studies have also been used to design and evaluate 3-(benzylidene)indolin-2-one derivatives as potential CDK2 inhibitors. rsc.org

ERK2 (Extracellular signal-Regulated Kinase 2): The ERK pathway is a major signaling pathway that regulates cell proliferation, differentiation, and survival. Several ERK1/2 inhibitors have been developed that can induce the turnover of ERK2. nih.govnih.gov Acridone alkaloids have also been shown to inhibit cancer cell proliferation through the ERK pathway. mdpi.com

Topoisomerases are enzymes that are essential for DNA replication and transcription, making them attractive targets for anticancer drugs. mdpi.com Several indeno[1,2-c]quinoline and indeno[1,2-c]isoquinolin-5,11-dione derivatives have been synthesized and shown to act as potent inhibitors of topoisomerase I and/or II. nih.govnih.gov One quinoline (B57606) derivative, IND-2, was found to inhibit the proliferation of prostate cancer cells by, in part, inhibiting topoisomerase II. mdpi.com

Beyond their specific enzyme-inhibiting activities, many this compound derivatives have demonstrated broad antiproliferative effects against a variety of cancer cell lines.

New series of indoline-2-one derivatives have been synthesized and shown to have potent anticancer activities against breast (MCF-7) and liver (HepG2) cancer cell lines. nih.gov Similarly, novel indolin-2-one derivatives have been investigated for their anticancer properties against malignant mesothelioma, breast cancer, and colon cancer cells, effectively delaying cell proliferation. researchgate.netresearchgate.net The cytotoxic activities of newly synthesized molecules have also been examined against HepG-2 and MCF-7 human tumor cancer cell lines, with some showing promising results. mdpi.com

Furthermore, the synthesis of novel 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones has yielded compounds with potent antiproliferative activity against a panel of four cancer cell lines. mdpi.com The indolin-2-one scaffold itself is recognized as a valuable starting point for developing anti-proliferative agents. researchgate.net

Antiviral Activities (e.g., against SARS-CoV-2)

The emergence of novel viral threats, such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), has spurred intensive research into new antiviral agents. fevir.net Within this context, derivatives of this compound, specifically those incorporating the broader indole and oxindole (B195798) scaffolds, have been investigated for their potential to inhibit viral replication.

In silico studies, which use computational models to predict the interaction between molecules, have been instrumental in the initial screening of these compounds. nih.govnih.gov For instance, research has explored the binding of indole derivatives to the spike glycoprotein (B1211001) of SARS-CoV-2, a crucial component for viral entry into host cells. nih.gov One study reported that a specific indole derivative, compound 1c , exhibited the highest docking score among the tested compounds, suggesting a potentially strong interaction with the viral protein. nih.gov

Further computational analyses have identified other derivatives, such as clemastanin B and erythro-strebluslignanol G, as having strong binding affinities to multiple viral protein targets. nih.gov These findings, while preliminary, highlight the potential of the indole framework as a starting point for the design of novel SARS-CoV-2 inhibitors.

Some studies have moved beyond computational models to in vitro assays, which test the antiviral activity of compounds in a laboratory setting. fevir.netresearchgate.netresearchgate.net For example, a primary screening of various compounds at a 10 μM concentration identified several isatin (B1672199) derivatives (a class of compounds related to indolin-2-one) that demonstrated antiviral activity greater than 60% with cell survival rates over 75%. researchgate.net Specifically, compounds 3d, 3e, 3h, and 3i were selected for further dose-response studies. researchgate.net Another study found that certain spiro[indoline-3,5′-pyrido[2,3-d:6,5-d']dipyrimidine] derivatives showed potent inhibitory activity against the SARS-CoV-2 RNA-dependent-RNA-polymerase (RdRp) and spike glycoprotein. researchgate.net

It is important to note that while these initial results are promising, further research, including more extensive in vitro and in vivo studies, is necessary to validate the therapeutic potential of these compounds against SARS-CoV-2 and other viruses.

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidases (MAO) are enzymes that play a critical role in the metabolism of neurotransmitters such as dopamine (B1211576), serotonin, and norepinephrine. psychiatrictimes.com The inhibition of these enzymes, particularly MAO-B, is a key therapeutic strategy for managing neurodegenerative conditions like Parkinson's disease. mdpi.com A number of this compound derivatives have been synthesized and evaluated for their ability to inhibit MAO enzymes. nih.govimist.manih.gov

MAO inhibitors can be classified as either reversible or irreversible. wikipedia.org Irreversible inhibitors form a strong, covalent bond with the enzyme, permanently deactivating it until the cell synthesizes a new enzyme molecule. psychiatrictimes.com In contrast, reversible inhibitors bind to the enzyme more loosely, allowing for the possibility of the enzyme regaining its function. wikipedia.org

Several studies on this compound and related structures suggest that many of these derivatives act as irreversible inhibitors. nih.govnih.gov The propargyl group (prop-2-yn-1-yl) is a key feature that often leads to this type of inhibition. For example, a study on 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives, which share the propargylamine (B41283) moiety, indicated an irreversible mode of action. nih.gov However, it is also possible to design reversible inhibitors. For instance, a series of 2-benzylidene-1-indanone (B110557) derivatives were found to be reversible inhibitors of MAO. nih.gov The reversibility of inhibition is a significant factor in the pharmacological profile of a drug, with newer reversible MAOIs often exhibiting a more favorable safety profile. wikipedia.orgnih.gov

MAO exists in two primary isoforms, MAO-A and MAO-B, which have different substrate specificities and are distributed differently throughout the body. psychiatrictimes.com Selective inhibition of MAO-B is particularly desirable for the treatment of Parkinson's disease as it can increase dopamine levels in the brain with a lower risk of the side effects associated with non-selective MAOIs. mdpi.com

Research has shown that derivatives of this compound can be designed to exhibit high selectivity for MAO-B. nih.govnih.gov For example, a study on 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives identified compounds K8 and K24 as having very encouraging hMAO-B inhibitory activities and high selectivity over hMAO-A, even better than the established drugs rasagiline (B1678815) and safinamide. nih.gov Similarly, a series of 2-benzylidene-1-indanone derivatives were found to be specific inhibitors of MAO-B. nih.gov The selectivity of these compounds is often influenced by the specific substitutions on the indolinone or related core structure. For instance, in a series of 2-azolylchromone derivatives, it was observed that a 6-methoxy substitution favored MAO-A inhibition, while a 7-methoxy substitution favored MAO-B inhibition. exlibrisgroup.com

The table below summarizes the MAO inhibitory activity of selected this compound derivatives and related compounds.

| Compound | Target | IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |

| K8 | hMAO-B | 0.008 | 2500 | nih.gov |

| K24 | hMAO-B | 0.005 | >4000 | nih.gov |

| 5g | MAO-A | 0.131 | - | nih.gov |

| 4b | MAO-A | 0.023 | - | exlibrisgroup.com |

| 4c | MAO-B | 0.019 | - | exlibrisgroup.com |

| S5 | MAO-B | 0.203 | 19.04 | mdpi.com |

| S15 | MAO-A | 3.691 | - | mdpi.com |

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. nih.gov Consequently, compounds with antioxidant properties are of significant interest for their potential therapeutic applications. The indolin-2-one scaffold has been explored as a basis for the development of novel antioxidants. nih.govresearchgate.netmdpi.com

One study investigated a series of 3-(2-oxoethylidene)indolin-2-one compounds and found that they exhibited strong inhibitory activity against thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant defense system. nih.gov This inhibition led to an increase in cellular oxidative stress and the activation of cell death pathways, suggesting potential applications in cancer therapy. nih.gov

In another study, a series of novel pyrrolidin-2-one derivatives, which share a structural relationship with indolin-2-one, were evaluated for their antioxidant activity. researchgate.net Compound EP-40 was found to have a significant antioxidant effect, which was suggested to be related to its antiarrhythmic properties. researchgate.net Furthermore, research on a lipophilic derivative of edaravone, a known free radical scavenger with a pyrazolin-5-one core, demonstrated that modifying the structure to increase its affinity for lipid membranes can enhance its antioxidant efficacy under stress conditions. mdpi.com

These studies indicate that the indolin-2-one and related heterocyclic structures can serve as a versatile platform for the design of compounds with significant antioxidant properties, which may be beneficial in a variety of pathological conditions.

Other Reported Biological Activities

Beyond the activities detailed above, derivatives of this compound and related indolinone structures have been investigated for a range of other pharmacological effects, including anti-inflammatory and anticonvulsant activities.

Inflammation is a complex biological response to harmful stimuli and is a component of many chronic diseases. nih.gov Several studies have demonstrated the anti-inflammatory potential of indolin-2-one derivatives. mdpi.comnih.govresearchgate.net For example, one study designed and synthesized a series of indole-2-one and 7-aza-2-oxindole derivatives and evaluated their ability to inhibit the release of pro-inflammatory cytokines. researchgate.net Compounds 7i and 8e were found to inhibit the expression of TNF-α, IL-6, COX-2, PGES, and iNOS in stimulated macrophages, and compound 7i showed significant protection in a mouse model of septic death. researchgate.net

Another study synthesized 3-substituted-indolin-2-one derivatives and found that 3-(3-hydroxyphenyl)-indolin-2-one exhibited the highest anti-inflammatory activity by inhibiting nitric oxide production and suppressing the production of TNF-α and IL-6. nih.gov Furthermore, a pro-drug of diclofenac (B195802), 1-(2,6-dichlorophenyl)indolin-2-one, showed anti-inflammatory and analgesic activity comparable to diclofenac but without the gastro-ulcerogenic effects, highlighting the potential of the indolinone scaffold to create safer anti-inflammatory agents. mdpi.com

The table below presents the anti-inflammatory activity of selected indolin-2-one derivatives.

| Compound | Assay | Result | Reference |

| 7i | Inhibition of TNF-α and IL-6 release in LPS-stimulated RAW264.7 macrophages | IC50 = 2.8 µM (TNF-α), IC50 = 4.5 µM (IL-6) | researchgate.net |

| 8e | Inhibition of TNF-α and IL-6 release in LPS-stimulated RAW264.7 macrophages | IC50 = 3.2 µM (TNF-α), IC50 = 5.1 µM (IL-6) | researchgate.net |

| 3-(3-hydroxyphenyl)-indolin-2-one | Inhibition of nitric oxide production in LPS-stimulated RAW264.7 macrophages | Dose-dependent inhibition | nih.gov |

| 1-(2,6-dichlorophenyl)indolin-2-one | Carrageenan-induced paw edema in rats | Comparable activity to diclofenac | mdpi.com |

The search for new and effective anticonvulsant drugs is ongoing, and various heterocyclic compounds, including those with an indole or related core, have been explored. nih.govnih.gov One study synthesized several 1-acyl-2-pyrrolidinone derivatives and found that they exhibited an anticonvulsant effect in a picrotoxin-induced seizure model. nih.gov In particular, 1-decanoyl-2-pyrrolidinone (7) and 1-dodecanoyl-2-pyrrolidinone (8) showed high activity. nih.gov

Another line of research focused on tetracyclic indole derivatives. nih.gov Several compounds from this series demonstrated good anticonvulsant activity in a rat maximal electroshock test, with 6-[(dimethylamino)methyl]-4,5,6,8,9,10-hexahydrocyclopenta fevir.netnih.govpyrrolo[3,2,1-ij]quinoline (7d) and N-methyl-4,5,6,8,9,10,11,12-octahydrocyclohepta fevir.netnih.govpyrrolo[3,2,1-ij]quinoline-6-carboxamide (10c) showing ED50 values of 12.5 and 12.9 mg/kg, respectively. nih.gov These findings suggest that the indolin-2-one scaffold and its derivatives represent a promising area for the discovery of novel anticonvulsant agents.

Structure Activity Relationship Sar Studies of 1 Prop 2 Yn 1 Yl Indolin 2 One Analogues

Influence of Substituents on the Indolin-2-one Core (e.g., C-3, C-5, Benzene (B151609) Ring) on Biological Efficacy

Modifications to the indolin-2-one core, including the C-3 and C-5 positions and the fused benzene ring, have a profound impact on the biological activity of the resulting analogues. These substitutions alter the steric, electronic, and hydrophobic properties of the molecule, which in turn dictates its interaction with biological targets.

Substitutions at the C-3 Position: The C-3 position is a critical site for modification, often bearing a substituted methylene (B1212753) or methylidene group that connects to another cyclic or acyclic moiety. The nature of this substituent is a primary determinant of target selectivity and potency. For instance, studies on 3-substituted indolin-2-ones as receptor tyrosine kinase (RTK) inhibitors have shown that attaching a five-membered heteroaryl ring via a methylidene bridge leads to high specificity for the Vascular Endothelial Growth Factor (VEGF) receptor (Flk-1). nih.gov In contrast, introducing a benzylidene group with bulky substituents on the phenyl ring confers high selectivity towards the Epidermal Growth Factor Receptor (EGFR) and Her-2. nih.gov Extending the side chain at C-3 can also yield high potency and selectivity against both the Platelet-Derived Growth Factor (PDGF) and VEGF receptors. nih.gov In the context of anti-inflammatory activity, a 3-(3-hydroxyphenyl) substituent was found to be particularly effective, significantly inhibiting nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com

Substitutions at the C-5 Position and on the Benzene Ring: The fused benzene ring of the indolin-2-one core offers another avenue for structural modification. Substitutions at the C-5 position are particularly common and influential. In a series of indolin-2-one-triazole hybrids designed as VEGFR-2 inhibitors, the presence of a bromine atom at the C-5 position resulted in a nearly three-fold enhancement in efficacy compared to a methoxy (B1213986) group at the same position. tandfonline.com Similarly, a chlorine atom at C-5 increased activity significantly compared to an unsubstituted ring. tandfonline.com In other studies, 5,6-dimethoxyindolinone derivatives showed favorable activity as Ret tyrosine kinase inhibitors. nih.gov These findings underscore the importance of electron-withdrawing and lipophilic groups at this position for enhancing interactions within the kinase ATP-binding pocket.

The following table summarizes the observed effects of various substituents on the biological activity of indolin-2-one analogues.

| Position | Substituent | Biological Effect | Target/Assay | Citation |

| C-3 | (Five-membered heteroaryl)methylidenyl | High specificity | VEGF (Flk-1) RTK | nih.gov |

| C-3 | (Bulky-substituted benzylidenyl) | High selectivity | EGF & Her-2 RTKs | nih.gov |

| C-3 | 3-Hydroxyphenyl | Potent anti-inflammatory activity | Nitric Oxide Inhibition | mdpi.com |

| C-5 | Bromo (in triazole hybrid) | ~3-fold increased activity vs. OMe | VEGFR-2 Inhibition | tandfonline.com |

| C-5 | Chloro (in triazole hybrid) | Increased activity vs. unsubstituted | VEGFR-2 Inhibition | tandfonline.com |

| C-5, C-6 | Dimethoxy | Favorable activity | Ret Kinase Inhibition | nih.gov |

Role of the N-Propargyl Moiety in Determining Biological Activity and Inhibitory Mechanism

The N-propargyl group, –CH₂–C≡CH, at the 1-position of the indolin-2-one ring is a key functional group that significantly influences the molecule's biological profile. This moiety is not merely a placeholder but can play several strategic roles.

Firstly, the terminal alkyne of the propargyl group is a versatile chemical handle. It is frequently employed in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, collectively known as "click chemistry". researchgate.net This allows for the straightforward covalent linkage of the indolin-2-one scaffold to other molecules, such as those bearing an azide (B81097) group, to create more complex hybrid molecules, often with enhanced or novel biological activities. researchgate.netnih.gov

Secondly, the propargyl group itself is a recognized pharmacophore in certain contexts. N-propargyl amines are found in several neurologically active drugs. Metabolic studies of related N-propargyl amines have shown that this group can be metabolically active, participating in N-dealkylation reactions. rsc.org The terminal alkyne functionality also has the potential to act as a covalent warhead, forming a covalent bond with a nucleophilic residue (such as a cysteine) in the active site of a target enzyme. This can lead to irreversible inhibition, a mechanism that often results in high potency and prolonged duration of action.

Finally, the introduction of the N-propargyl group alters the physicochemical properties of the parent indolin-2-one. Its relatively small size and linear geometry are generally well-tolerated within the binding sites of target proteins. In one study, N-propargyl di(indolyl)indolin-2-ones were synthesized and found to possess significant anticonvulsant and antimicrobial activities, demonstrating that the incorporation of this group can lead to potent bioactive compounds. Current time information in Bangalore, IN.

Impact of Triazole Ring Substitutions on Activity Profiles of Click Adducts

As mentioned, the N-propargyl group is an ideal precursor for synthesizing 1,2,3-triazole-containing compounds via click chemistry. The resulting triazole ring acts as a stable and rigid linker, connecting the indolin-2-one core to another pharmacophore. The substituents on the indolin-2-one portion of these click adducts continue to exert a strong influence on biological activity.

A recent study focused on novel indolin-2-one-1,2,4-triazole hybrids as potential anticancer agents targeting the VEGFR-2 signaling pathway. tandfonline.com In this work, the core indolin-2-one scaffold was maintained for its crucial interactions with the adenine (B156593) binding pocket of the kinase, while various substituents were explored on the indolin-2-one ring of the hybrid molecule. tandfonline.com

The structure-activity relationship for these adducts revealed several key trends:

Substitution on the Indolin-2-one Ring: The nature and position of substituents on the indolin-2-one core remained critical for activity. A bromine atom at position 5 of the indolin-2-one moiety (compound 11d in the study) enhanced VEGFR-2 inhibitory efficacy significantly compared to an OCH₃ group at the same position (compound 11e ). tandfonline.com

Halogenation: Chlorinated analogues demonstrated the importance of substitution. A chloro group at position 5 or on the nitrogen (N1) of the indolin-2-one ring increased activity by approximately 3 and 2.25 times, respectively, compared to the unsubstituted indolin-2-one-triazole hybrid. tandfonline.com

These findings highlight that even when the N-propargyl group is converted into a triazole linker, the SAR principles governing the core indolin-2-one scaffold remain paramount for achieving high potency. The triazole serves to position an additional interacting moiety, but the foundational interactions are dictated by the substituted indolin-2-one.

| Compound ID (from source) | Indolin-2-one Substituent | VEGFR-2 IC₅₀ (nM) | Citation |

| 11d | 5-Bromo | 16.3 | tandfonline.com |

| 11e | 5-Methoxy | 46.5 | tandfonline.com |

| 11k | 5-Chloro | 38.9 | tandfonline.com |

| 14c | N1-Chloro | 53.2 | tandfonline.com |

| 11g | Unsubstituted | 119.6 | tandfonline.com |

Stereochemical Considerations and their Effect on Biological Activity (e.g., Z/E Isomers)

Stereochemistry plays a pivotal role in the biological activity of many drugs, as biomolecules like enzymes and receptors are chiral. For indolin-2-one analogues that feature an exocyclic double bond at the C-3 position (e.g., 3-benzylideneindolin-2-ones), Z/E isomerism becomes a critical factor influencing their pharmacological profile.

The synthesis of these 3-arylideneindolin-2-ones often results in a mixture of Z and E isomers. tandfonline.com The specific geometry of the molecule can dictate how it fits into the binding pocket of a target protein. For instance, an in silico study on 3-(benzylidene)-2-oxo-indoline derivatives as CDK2 inhibitors revealed that the Z-diastereomer generally achieved a better docking score within the enzyme's active site compared to the corresponding E-isomer. This suggests that the Z configuration may be the more active form for certain kinase targets.

Computational Approaches to SAR Analysis (e.g., QSAR, Pharmacophore Modeling)

Computational chemistry provides powerful tools to rationalize SAR data, predict the activity of novel compounds, and guide the design of more potent and selective analogues. For the indolin-2-one class of compounds, methods like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are frequently employed.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For indolin-2-one derivatives, QSAR studies have successfully identified key physicochemical properties that govern their potency. For example, a QSAR study on indolin-2-ones as Src tyrosine kinase inhibitors found that activity was significantly correlated with the molecule's hydrophobicity and molar refractivity, indicating that steric and hydrophobic properties are key drivers of inhibition. In another study on spiro-indolin-2-ones, QSAR models helped to explain and support the observed antiproliferative properties of the synthesized compounds.

Pharmacophore Modeling and Molecular Docking: Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This "pharmacophore" can then be used to screen virtual libraries for new potential hits or to guide the design of new molecules. This approach is often combined with molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein.

For a series of pyrrole-indoline-2-ones targeting Aurora A kinase, combined 3D-QSAR and docking studies were performed. The resulting models and contour maps highlighted key structural requirements for activity, such as the importance of a sulfo group and a secondary amine on the indolin-2-one for binding to the receptor. These computational insights allow researchers to understand SAR at a molecular level, providing a rational basis for the structural modifications discussed in the preceding sections and accelerating the discovery of new therapeutic agents.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. aps.orgaps.org It has been instrumental in characterizing the fundamental properties of 1-(Prop-2-yn-1-yl)indolin-2-one.

Geometry Optimization and Vibrational Analysis

A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For derivatives of the indolin-2-one scaffold, geometry optimization is typically performed to ensure that the calculated properties correspond to a true energy minimum on the potential energy surface. mdpi.com This process is often followed by vibrational analysis, which not only confirms that the optimized structure is a stable minimum but also provides theoretical vibrational frequencies that can be compared with experimental data, such as that from FT-IR spectroscopy. nih.gov

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org

For substituted indolin-2-one derivatives, DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO. researchgate.netresearchgate.net This analysis helps in understanding how different substituents on the indolin-2-one core can modulate the electronic properties and, consequently, the biological activity of the molecule. rsc.org For example, the introduction of electron-donating or electron-withdrawing groups can raise or lower the HOMO and LUMO energy levels, thereby fine-tuning the molecule's reactivity and interaction with specific biological targets. rsc.org

| Computational Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap often implies higher reactivity. |

Electrostatic Potential Surface Analysis

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interaction patterns. The ESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). In the context of this compound derivatives, ESP analysis can identify the most likely sites for hydrogen bonding and other electrostatic interactions with a biological receptor. researchgate.net This information is crucial for understanding the molecule's binding mechanism and for designing derivatives with improved binding affinity and selectivity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govmdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to elucidate the binding modes of potential inhibitors.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking studies have been instrumental in exploring the potential of this compound and related indolin-2-one scaffolds as inhibitors of various biological targets. These targets include:

SARS-CoV-2 Mpro: The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drugs. medrxiv.orgnih.gov Docking studies have investigated the binding of indolin-2-one derivatives to the active site of Mpro, with some compounds showing the potential to form covalent bonds with the catalytic cysteine residue (Cys145). nih.gov

Kinases: Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is often implicated in cancer. ekb.eg The indolin-2-one scaffold is a well-established core structure for kinase inhibitors. ekb.egcancertreatmentjournal.comnih.govresearchgate.net Docking simulations help in understanding how these compounds bind to the ATP-binding site of various kinases, such as VEGFR, PDGFR, and CDK8, guiding the design of more selective and potent inhibitors. nih.gov

DHFR (Dihydrofolate Reductase): DHFR is an essential enzyme in the synthesis of nucleic acids and amino acids, making it a target for anticancer and antimicrobial agents. Although specific docking studies for this compound with DHFR are not extensively reported, the general applicability of docking for this target is well-established.

Antibacterial/Antifungal Targets: The emergence of drug-resistant microbial strains necessitates the discovery of new antimicrobial agents. Molecular docking is employed to identify potential bacterial or fungal protein targets for novel compounds, including those with an indolin-2-one core. nih.govresearchgate.net

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative estimate of the strength of the ligand-target interaction. Lower binding energies generally indicate a more favorable interaction.

| Target Protein | Organism/Disease | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| SARS-CoV-2 Mpro | COVID-19 | Not specified | Cys145 | nih.gov |

| Cyclooxygenase-2 (COX-2) | Inflammation | -4.8 to -6.6 | Ser240, Lys241, Asn247, Asp271, Arg305 | nih.gov |

| Kinases (general) | Cancer | Not specified | Varies by kinase | nih.govresearchgate.net |

| HIV-1 Integrase | HIV/AIDS | Not specified | Glu170, Thr174, His171 | researchgate.net |

| PI3Kγ | Gastric Carcinoma | Not specified | W812, A885 | nih.gov |

| SARS-CoV-2 Spike Protein/ACE2 | COVID-19 | -9.4 to -10.2 | Phe40, His378, Phe390, His401 | nih.gov |

Identification of Key Interacting Residues and Binding Site Characteristics

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues within the binding pocket of the target protein. These interactions can include:

Hydrogen bonds: Crucial for stabilizing the ligand-receptor complex.

Hydrophobic interactions: Important for binding in nonpolar pockets.

Pi-pi stacking: Occurs between aromatic rings of the ligand and protein residues.

Van der Waals forces: General non-specific attractive or repulsive forces.

For example, in the case of kinase inhibitors, the oxindole (B195798) moiety of the indolin-2-one scaffold often forms critical hydrogen bonds with the hinge region of the kinase ATP-binding site. cancertreatmentjournal.com Similarly, for SARS-CoV-2 Mpro inhibitors, interactions with key residues like Cys145 in the catalytic dyad are a primary focus. nih.gov Understanding these key interactions is fundamental for structure-activity relationship (SAR) studies and for the rational design of more effective and specific inhibitors. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior of Complexes

Molecular dynamics (MD) simulations provide a dynamic picture of how a ligand such as this compound might behave when interacting with a biological target, typically a protein. These simulations model the movements and interactions of atoms over time, offering a deeper understanding beyond the static view provided by molecular docking. nih.gov The primary goals are to assess the stability of the predicted protein-ligand binding pose and to analyze the flexibility of both the compound and the protein upon complex formation. nih.govnih.gov

A critical application of MD simulations is to validate the stability of a ligand's binding mode within a protein's active site, as predicted by docking studies. nih.gov The Root Mean Square Deviation (RMSD) is a key metric calculated throughout the simulation. It measures the average deviation of the atomic positions of the ligand and the protein backbone from their initial docked conformation.

A stable protein-ligand complex is generally indicated by an RMSD value that plateaus after an initial period of fluctuation, suggesting that the system has reached equilibrium. nih.gov For instance, in typical simulations running for 50 to 100 nanoseconds, a stable complex might show the RMSD of the ligand leveling off, indicating that it remains securely in the binding pocket without significant conformational changes or dissociation. nih.gov Conversely, a continuously increasing RMSD would suggest an unstable interaction, where the ligand may be shifting away from its initial binding pose. nih.gov Analysis of hydrogen bond distances over the simulation time further validates stability; consistent distances below accepted thresholds (e.g., 2.5-3.5 Å) confirm that key interactions are maintained. nih.gov

MD simulations are also invaluable for assessing the structural flexibility of the protein-ligand complex. The Root Mean Square Fluctuation (RMSF) is calculated for each amino acid residue in the protein to identify regions that exhibit significant movement during the simulation. This is particularly useful for understanding how the binding of this compound might induce or suppress flexibility in certain parts of the protein, such as loops surrounding the active site. nih.gov

Computational Drug-Likeness and Pharmacokinetic Predictions (ADME)

Before committing to expensive and time-consuming synthesis and biological testing, computational methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help to assess the "drug-likeness" of this compound, forecasting its potential to become a viable oral drug. Tools like SwissADME and Molinspiration are commonly used for these in silico analyses. nih.govijsdr.org

The evaluation is often based on established guidelines such as Lipinski's Rule of Five, which outlines key physicochemical properties that influence oral bioavailability. mdpi.com The predicted ADME properties for an indolinone structure similar to the subject compound are summarized below.

| Property | Predicted Value/Status | Guideline/Significance |

|---|---|---|

| Molecular Weight (MW) | ~185.21 g/mol | < 500 Da (Lipinski's Rule). Lower weight is favorable for absorption. nih.gov |

| LogP (Lipophilicity) | ~1.80 | < 5 (Lipinski's Rule). Optimal lipophilicity is crucial for membrane permeability. nih.gov |

| Hydrogen Bond Donors (HBD) | 0 | < 5 (Lipinski's Rule). Fewer donors improve permeability across cell membranes. nih.gov |

| Hydrogen Bond Acceptors (HBA) | 2 (carbonyl oxygen, nitrogen) | < 10 (Lipinski's Rule). Fewer acceptors are favorable for oral bioavailability. nih.gov |

| Topological Polar Surface Area (TPSA) | ~37.8 Ų | < 140 Ų (Veber's Rule). Relates to membrane permeability; lower values predict better cell penetration. nih.gov |

| Number of Rotatable Bonds (nROTB) | 2 | < 10 (Veber's Rule). Measures molecular flexibility; lower counts are associated with higher bioavailability. nih.gov |

| Gastrointestinal (GI) Absorption | High (Predicted) | Predicts the likelihood of absorption from the gut into the bloodstream. nih.gov |

| Blood-Brain Barrier (BBB) Permeant | Yes (Predicted) | Indicates potential to cross the BBB and act on central nervous system (CNS) targets. nih.gov |

Based on these computational predictions, this compound demonstrates favorable drug-like properties, adhering to the criteria for good oral bioavailability and possessing the potential for CNS activity.

Hirshfeld Surface Analysis and Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method maps the electron distribution of a molecule within its crystalline environment, providing a detailed understanding of how molecules pack together. For 1-(Prop-2-yn-1-yl)indoline-2,3-dione, a closely related structure, single-crystal X-ray diffraction data has enabled a thorough Hirshfeld analysis. researchgate.net

The analysis reveals that the crystal structure is stabilized by a network of specific intermolecular contacts. researchgate.net The most significant interactions are C—H···O hydrogen bonds and π–π stacking interactions. researchgate.net The indoline (B122111) ring system is nearly planar, and this planarity facilitates stacking between the benzene (B151609) rings of adjacent molecules, with a reported intercentroid distance of 3.563 Å. researchgate.net

| Interaction Type | Typical Contribution | Description |

|---|---|---|

| H···H | ~45-60% | Represents van der Waals forces and is the most abundant contact due to the large number of hydrogen atoms on the molecular surface. nih.govnih.gov |

| O···H / H···O | ~18% | Corresponds to the C—H···O hydrogen bonds, which are crucial for forming the primary structural motifs in the crystal. nih.gov These appear as sharp spikes on the fingerprint plot. nih.gov |

| C···H / H···C | ~32% | These contacts can be attributed to C—H···π interactions, further stabilizing the crystal lattice. nih.gov |

| π–π Stacking | N/A (Geometric) | Identified by the close, parallel arrangement of aromatic rings (intercentroid distance ~3.56 Å), contributing significantly to crystal stability. researchgate.net |

Furthermore, the geometry of the molecule itself is noteworthy, with the propynyl (B12738560) group oriented nearly perpendicular to the plane of the indoline ring system, as indicated by a torsion angle of approximately 77.9°. researchgate.net This orientation influences how the molecules can pack together, ultimately defining the three-dimensional crystalline architecture. researchgate.net

1 Prop 2 Yn 1 Yl Indolin 2 One As a Versatile Synthetic Scaffold in Medicinal Chemistry

Design and Synthesis of Hybrid Molecules with Enhanced Bioactivity

The strategic combination of the 1-(prop-2-yn-1-yl)indolin-2-one scaffold with other pharmacophores has yielded a rich harvest of hybrid molecules. This approach aims to synergize the therapeutic properties of the individual components, leading to compounds with improved potency, selectivity, or pharmacokinetic profiles.

Indolinone-1,2,3-Triazole Conjugates and Chimeras

The fusion of the indolinone core with a 1,2,3-triazole ring, facilitated by the "click" reaction of the propargyl group with various azides, has emerged as a powerful strategy for generating novel bioactive agents. This linkage creates a stable and biocompatible bridge, allowing for the systematic variation of substituents to fine-tune biological activity.

A notable application of this strategy is in the development of enzyme inhibitors. For instance, a series of 1,2,3-triazole-linked triazino[5,6-b]indole-benzene sulfonamide hybrids has been synthesized and evaluated for their inhibitory activity against carbonic anhydrase (CA) isoforms. nih.gov The synthesis involved the reaction of a propargylated triazino[5,6-b]indole with a sulfonamide azide (B81097) via CuAAC. nih.gov These conjugates exhibited potent, nanomolar-level inhibition against human CA isoforms II and IX, which are implicated in various pathologies, including cancer. nih.gov

Similarly, the indolinone-triazole scaffold has been explored for its anticancer potential. The inherent cytotoxicity of the indolinone core can be augmented by its conjugation to other anticancer moieties. For example, hybrids of indolin-2-one and nitroimidazole have been synthesized and shown to possess remarkable antibacterial activities, including against drug-resistant strains. nih.gov While not directly involving a triazole linkage from the propargyl group, this highlights the utility of the indolinone scaffold in creating potent hybrid molecules.

The versatility of the click chemistry approach allows for the creation of extensive libraries of indolinone-1,2,3-triazole conjugates for screening against a wide range of biological targets. The following table provides examples of such conjugates and their reported biological activities.

| Compound Class | Linkage | Biological Target/Activity | Reference |

| Triazino[5,6-b]indole-benzene sulfonamide hybrids | 1,2,3-Triazole | Carbonic Anhydrase (CA) I, II, IX, and XIII inhibitors | nih.gov |

| Indole (B1671886)–thiazolidinedione–triazole derivatives | 1,2,3-Triazole | α-Amylase inhibition | thermofisher.com |

| 1,2,3-Triazoles with heterocyclic fragments | 1,2,3-Triazole | Anticancer activity (melanoma, colon, breast cancer) | nih.gov |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | 1,2,3-Triazole | Antiproliferative and antioxidant activity | medchemexpress.com |

Spiro-Indolinone Fused Heterocycles

The indolinone framework is also a valuable precursor for the synthesis of spiro-fused heterocyclic systems, a class of compounds known for their structural complexity and diverse biological activities. The spirocyclic nature of these molecules introduces a three-dimensional architecture that can lead to enhanced binding affinity and selectivity for biological targets.

A series of spiro-3-indolin-2-one containing compounds, specifically 1″-(alkylsulfonyl)-dispiro[indoline-3,2'-pyrrolidine-3',3″-piperidine]-2,4″-diones, have been synthesized through a regioselective multi-component azomethine dipolar cycloaddition reaction. researchgate.net Several of these compounds exhibited promising antiproliferative properties against various human cancer cell lines, with some showing higher efficacy than the standard drugs sunitinib (B231) and 5-fluorouracil. researchgate.net Furthermore, these spiro-indolinones demonstrated anti-SARS-CoV-2 properties in a Vero cell viral infection model. researchgate.net

Another approach involves the base-catalyzed reaction of isatins with (3-hydroxyprop-1-yn-1-yl)phosphonates to generate spiro-1,3-dioxolane oxindoles. researchgate.net These compounds have been evaluated for their anticancer and anti-platelet properties, with some derivatives showing moderate cytotoxic activity against human cervical and duodenal adenocarcinoma cell lines. researchgate.net

The synthesis of these complex spirocyclic systems often involves multi-step sequences, but one-pot procedures are also being developed to improve efficiency. The following table summarizes some examples of spiro-indolinone fused heterocycles and their biological activities.

| Spiro-Indolinone System | Synthetic Approach | Biological Activity | Reference |

| Dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine]-2,4''-diones | Multi-component azomethine dipolar cycloaddition | Antiproliferative, Anti-SARS-CoV-2 | researchgate.net |

| Spiro-1,3-dioxolane oxindoles | Base-catalyzed reaction of isatins and (3-hydroxyprop-1-yn-1-yl)phosphonates | Anticancer, Anti-platelet | researchgate.net |

| Spiro[indole-isoquinolines] | Visible light-mediated one-pot multistep synthesis | Under investigation | wikipedia.org |

Development of Novel Therapeutic Agents based on the Propargyl Indolinone Framework

The indolin-2-one scaffold itself is a privileged structure in medicinal chemistry, forming the core of several approved drugs and clinical candidates. researchgate.netresearchgate.net The introduction of a propargyl group at the N-1 position provides a versatile handle for further derivatization, enabling the development of novel therapeutic agents with tailored properties.